molecular formula C15H25N5 B11745489 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11745489
M. Wt: 275.39 g/mol
InChI Key: WPDLMDAZRZLUFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through multi-component reactions involving pyrazole derivatives. One common method involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes and amines under controlled conditions . The reaction typically requires a catalyst, such as piperidine, and is carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-component reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with solvents such as ethanol or acetonitrile .

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure connected by a methylamine bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-4-8-19-14(6-7-17-19)11-16-12-15-10-13(3)18-20(15)9-5-2/h6-7,10,16H,4-5,8-9,11-12H2,1-3H3

InChI Key

WPDLMDAZRZLUFW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC(=NN2CCC)C

Origin of Product

United States

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